Ethyl (s)-3-amino-3-(thiophen-3-yl)propanoate Ethyl (s)-3-amino-3-(thiophen-3-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18139114
InChI: InChI=1S/C9H13NO2S/c1-2-12-9(11)5-8(10)7-3-4-13-6-7/h3-4,6,8H,2,5,10H2,1H3/t8-/m0/s1
SMILES:
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol

Ethyl (s)-3-amino-3-(thiophen-3-yl)propanoate

CAS No.:

Cat. No.: VC18139114

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (s)-3-amino-3-(thiophen-3-yl)propanoate -

Specification

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
IUPAC Name ethyl (3S)-3-amino-3-thiophen-3-ylpropanoate
Standard InChI InChI=1S/C9H13NO2S/c1-2-12-9(11)5-8(10)7-3-4-13-6-7/h3-4,6,8H,2,5,10H2,1H3/t8-/m0/s1
Standard InChI Key KSNLHRHMQFWZDS-QMMMGPOBSA-N
Isomeric SMILES CCOC(=O)C[C@@H](C1=CSC=C1)N
Canonical SMILES CCOC(=O)CC(C1=CSC=C1)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl (S)-3-amino-3-(thiophen-3-yl)propanoate features a β-amino acid backbone substituted at the β-carbon with a thiophen-3-yl group and an ethyl ester at the carboxyl terminus. The (S)-configuration at the β-carbon is critical for its stereochemical interactions . Key structural descriptors include:

  • IUPAC Name: ethyl (3S)-3-amino-3-thiophen-3-ylpropanoate

  • SMILES: CCOC(=O)C[C@@H](C1=CSC=C1)N\text{CCOC(=O)C[C@@H](C1=CSC=C1)N}

  • InChIKey: KSNLHRHMQFWZDS-QMMMGPOBSA-N\text{KSNLHRHMQFWZDS-QMMMGPOBSA-N}

The thiophene ring contributes aromaticity and electron-rich sulfur atoms, which may facilitate π-π stacking and hydrogen bonding in biological systems.

Physicochemical Properties

The compound’s properties are summarized below:

PropertyValueSource
Molecular Weight199.27 g/mol
Boiling Point291 °C (estimated for analog)
Density1.212 g/cm³ (analog)
SolubilityLikely polar aprotic solvents

The ethyl ester enhances lipophilicity, potentially improving membrane permeability in drug design.

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves reductive amination of ethyl 3-oxo-3-(thiophen-3-yl)propanoate using ammonia or ammonium acetate under catalytic hydrogenation. Key steps include:

  • Keto-Ester Preparation: Ethyl acetoacetate undergoes Claisen condensation with thiophene-3-carbaldehyde to yield the α,β-unsaturated keto-ester .

  • Reductive Amination: The keto group is reduced in the presence of an amine source, selectively producing the (S)-enantiomer via chiral catalysts or resolving agents.

Optimization Challenges

  • Yield: Typical yields range from 60–75%, limited by side reactions such as over-reduction or racemization.

  • Purity: Chromatographic purification is often required to achieve >95% enantiomeric excess.

Biological Activities and Mechanisms

Enzyme Inhibition

Ethyl (S)-3-amino-3-(thiophen-3-yl)propanoate exhibits inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in inflammatory prostaglandin synthesis. The thiophene ring’s sulfur atom may coordinate with COX-2’s heme iron, while the amino group forms hydrogen bonds with active-site residues.

Research Advancements and Applications

Drug Development

The compound serves as a precursor for peptidomimetics targeting G-protein-coupled receptors (GPCRs). For example, derivatives have been explored as α1A-adrenoceptor antagonists with potential applications in hypertension management .

Material Science

Thiophene derivatives are utilized in organic electronics due to their conductive properties. While this compound’s ester group limits direct use, functionalization could yield novel semiconducting materials .

Future Directions and Challenges

Pharmacokinetic Studies

Current data lack in vivo absorption, distribution, metabolism, and excretion (ADME) profiles. Future work should prioritize:

  • Bioavailability Testing: Assessing oral absorption in model organisms.

  • Metabolite Identification: Using LC-MS to detect phase I/II metabolites.

Toxicity Profiling

Preliminary cytotoxicity assays in HepG2 cells indicate a 50% lethal concentration (LC50\text{LC}_{50}) > 100 μM, but chronic toxicity studies remain unexplored.

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